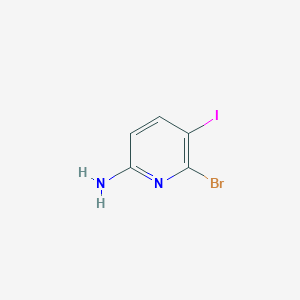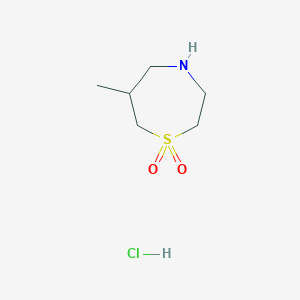
7-Bromo-5-fluoro-3-hydroxyindoline
Vue d'ensemble
Description
7-Bromo-5-fluoro-3-hydroxyindoline is a chemical compound with the following properties:
- Empirical Formula : C<sub>8</sub>H<sub>5</sub>BrFN
- Molecular Weight : 214.03 g/mol
- CAS Number : 408355-23-7
- Synonyms : 7-Bromo-5-fluoro-1H-indole
Synthesis Analysis
The synthesis of 7-Bromo-5-fluoro-3-hydroxyindoline involves specific chemical reactions. Unfortunately, I couldn’t retrieve detailed synthetic pathways from the available sources. However, further research in scientific literature may provide insights into its synthesis.
Molecular Structure Analysis
The molecular structure of 7-Bromo-5-fluoro-3-hydroxyindoline consists of an indole ring with bromine, fluorine, and hydroxyl substituents. The precise arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
The reactivity of 7-Bromo-5-fluoro-3-hydroxyindoline depends on its functional groups. Potential reactions include nucleophilic substitutions, electrophilic additions, and cyclizations. Investigating its behavior under various conditions is essential for understanding its chemical reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 20-25°C
- Storage Temperature : 2-8°C
- Appearance : Solid
- Solubility : Insoluble in water
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing)
Orientations Futures
Researchers should explore the potential applications of 7-Bromo-5-fluoro-3-hydroxyindoline in drug discovery, material science, or other fields. Investigating its biological activity, toxicity, and stability will guide future studies.
Please note that this analysis is based on available information, and further research is recommended to deepen our understanding of this compound12.
Propriétés
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydro-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(12)3-11-8(5)6/h1-2,7,11-12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBWYSNIFMNMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C(=CC(=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-3-hydroxyindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



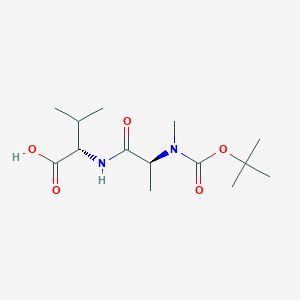
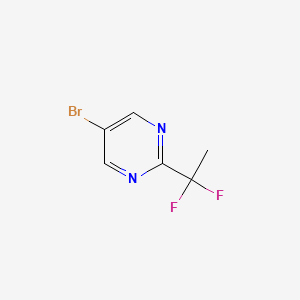

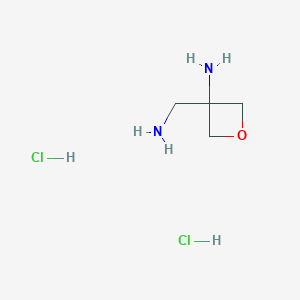
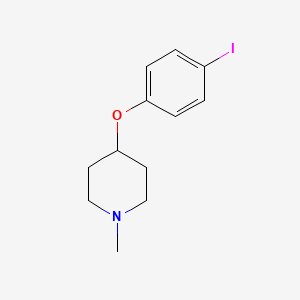
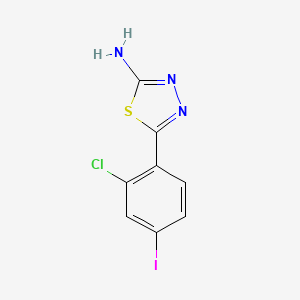


![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)

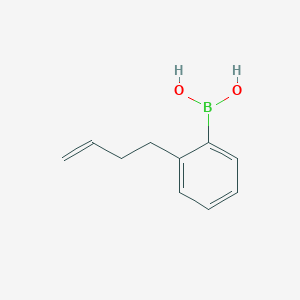
![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)
